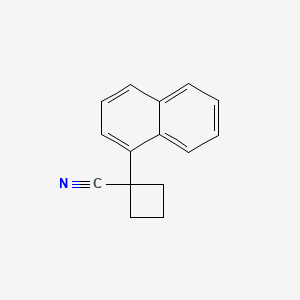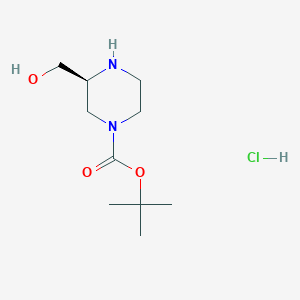
1-(2-Chloro-4-fluorophenyl)cyclobutanecarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Chloro-4-fluorophenyl)cyclobutanecarbonitrile is a chemical compound with the molecular formula C11H9ClFN and a molecular weight of 209.65 g/mol. It is known for its utility in various research applications, particularly in the fields of chemistry and materials science.
Vorbereitungsmethoden
The synthesis of 1-(2-Chloro-4-fluorophenyl)cyclobutanecarbonitrile typically involves the reaction of 2-chloro-4-fluorobenzyl chloride with cyclobutanecarbonitrile under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Analyse Chemischer Reaktionen
1-(2-Chloro-4-fluorophenyl)cyclobutanecarbonitrile undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction . The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1-(2-Chloro-4-fluorophenyl)cyclobutanecarbonitrile is utilized in various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Materials Science: It is used in the development of new materials with specific properties.
Biology and Medicine: Research is ongoing to explore its potential biological activities and therapeutic applications.
Industry: It is employed in the production of specialty chemicals and intermediates.
Wirkmechanismus
The mechanism of action of 1-(2-Chloro-4-fluorophenyl)cyclobutanecarbonitrile involves its interaction with specific molecular targets, leading to various biochemical effects. The exact pathways and targets are still under investigation, but it is believed to modulate certain enzymatic activities and cellular processes.
Vergleich Mit ähnlichen Verbindungen
1-(2-Chloro-4-fluorophenyl)cyclobutanecarbonitrile can be compared with similar compounds such as:
- 1-(2-Chlorophenyl)cyclobutanecarbonitrile
- 1-(4-Fluorophenyl)cyclobutanecarbonitrile
- 1-(2-Bromo-4-fluorophenyl)cyclobutanecarbonitrile
These compounds share structural similarities but differ in their chemical reactivity and applications. The presence of different substituents (eg
Eigenschaften
Molekularformel |
C11H9ClFN |
|---|---|
Molekulargewicht |
209.65 g/mol |
IUPAC-Name |
1-(2-chloro-4-fluorophenyl)cyclobutane-1-carbonitrile |
InChI |
InChI=1S/C11H9ClFN/c12-10-6-8(13)2-3-9(10)11(7-14)4-1-5-11/h2-3,6H,1,4-5H2 |
InChI-Schlüssel |
KOFIWRGELJIVMD-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C1)(C#N)C2=C(C=C(C=C2)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile](/img/structure/B11722894.png)
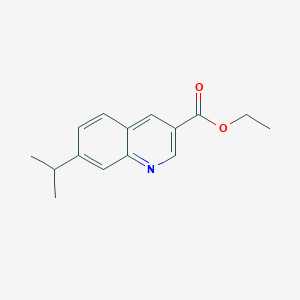
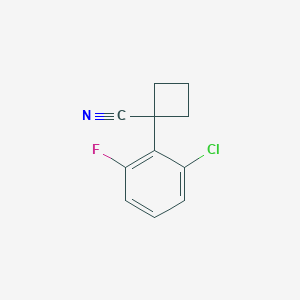
![4-[(4-methyl-1H-pyrazol-1-yl)methyl]piperidine hydrochloride](/img/structure/B11722900.png)
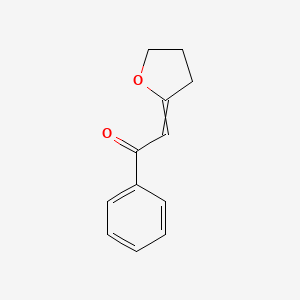
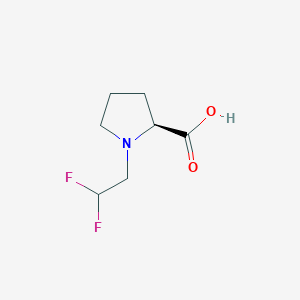
![1-[3-(Trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid](/img/structure/B11722931.png)
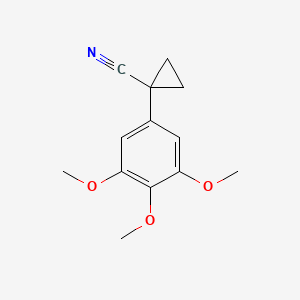
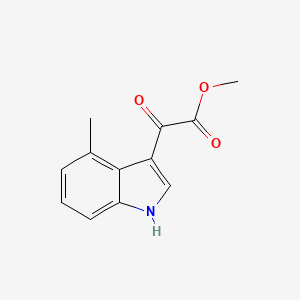
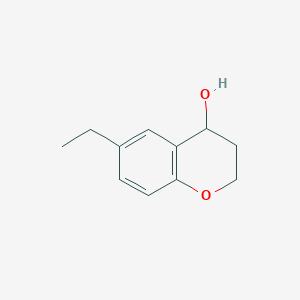
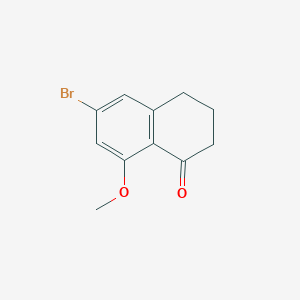
![4-{[(Z)-amino({[(tert-butoxy)carbonyl]imino})methyl]amino}cyclohexane-1-carboxylic acid](/img/structure/B11722943.png)
